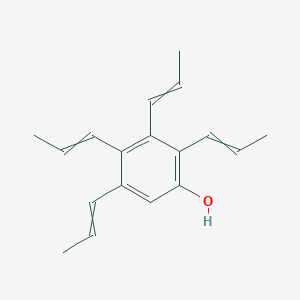
3-(Cyclohex-1-en-1-yl)-1-diazonioprop-1-en-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclohex-1-en-1-yl)-1-diazonioprop-1-en-2-olate is an organic compound with a unique structure that combines a cyclohexene ring with a diazonium group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohex-1-en-1-yl)-1-diazonioprop-1-en-2-olate typically involves the reaction of cyclohexene with diazonium salts under controlled conditions. One common method involves the use of a diazonium salt precursor, which is reacted with cyclohexene in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, ensures that the compound meets the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclohex-1-en-1-yl)-1-diazonioprop-1-en-2-olate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the diazonium group to an amine group.
Substitution: The diazonium group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions include cyclohexene derivatives with various functional groups, such as alcohols, amines, and halides. These products are valuable intermediates in organic synthesis and can be used to create more complex molecules .
Aplicaciones Científicas De Investigación
3-(Cyclohex-1-en-1-yl)-1-diazonioprop-1-en-2-olate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(Cyclohex-1-en-1-yl)-1-diazonioprop-1-en-2-olate involves its interaction with molecular targets, such as enzymes and receptors. The diazonium group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can modulate various biochemical pathways, resulting in the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 3-(Cyclohex-1-en-1-yl)propionates
- 3-(Cyclohex-1-en-1-yl)acrylic acid
- 3-(Cyclohex-1-en-1-yl)propanal
Uniqueness
What sets 3-(Cyclohex-1-en-1-yl)-1-diazonioprop-1-en-2-olate apart is its unique combination of a cyclohexene ring and a diazonium groupIts ability to undergo a wide range of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
54495-73-7 |
|---|---|
Fórmula molecular |
C9H12N2O |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
1-(cyclohexen-1-yl)-3-diazopropan-2-one |
InChI |
InChI=1S/C9H12N2O/c10-11-7-9(12)6-8-4-2-1-3-5-8/h4,7H,1-3,5-6H2 |
Clave InChI |
NALDBKWIZXWOOC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=CC1)CC(=O)C=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxy-4-[(3-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14631965.png)
![2,2'-[(Butan-2-yl)azanediyl]diacetic acid](/img/structure/B14631969.png)
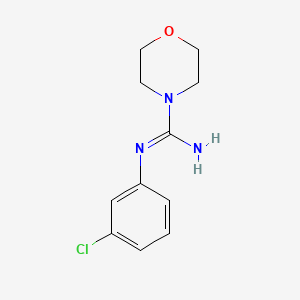
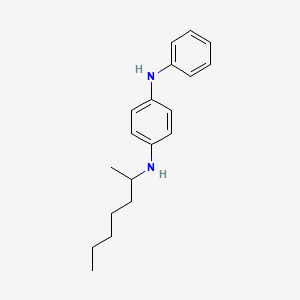
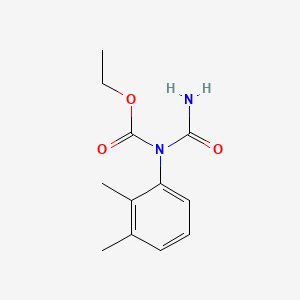
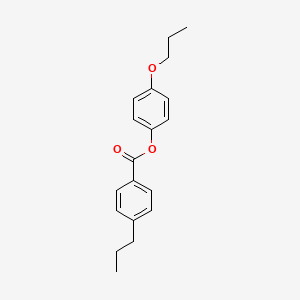
![3-{[Ethyl(phenyl)amino]methyl}benzene-1-sulfonamide](/img/structure/B14631994.png)
![acetic acid;[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14631997.png)
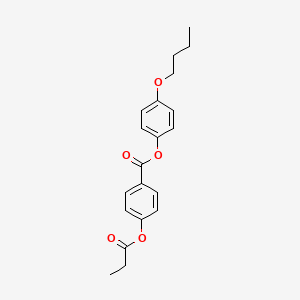
![Diazenediylbis[(4-ethylpiperazin-1-yl)methanone]](/img/structure/B14632007.png)
![1,3-Propanedione, 2-[bis(methylthio)methylene]-1,3-diphenyl-](/img/structure/B14632019.png)


